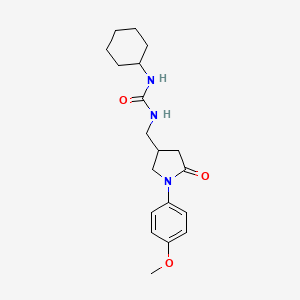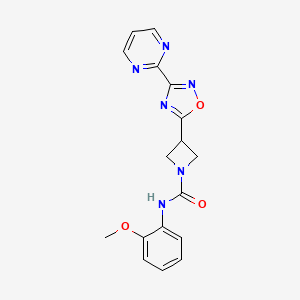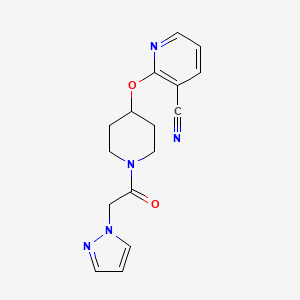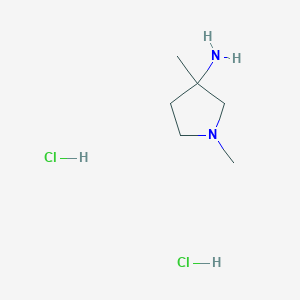![molecular formula C18H15N5O2 B2631693 N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide CAS No. 1797353-93-5](/img/structure/B2631693.png)
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide, also known as compound 14, is a small molecule that has been identified as a potential therapeutic agent for the treatment of cancer. It belongs to a class of molecules called triazoles, which have shown promising anticancer activity in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 is not fully understood. However, it has been suggested that N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a role in the folding and stabilization of other proteins, including those involved in cancer cell growth and survival. Inhibition of HSP90 can lead to the degradation of these proteins and ultimately result in cancer cell death.
Biochemical and Physiological Effects
Compound 14 has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 has been shown to inhibit the migration and invasion of cancer cells (Li et al., 2018). It has also been shown to induce autophagy, a process by which cells break down and recycle their own components (Zhang et al., 2019). Furthermore, N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 has been shown to have anti-inflammatory effects in a mouse model of acute lung injury (Li et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 is that it has shown promising anticancer activity in preclinical studies. Additionally, N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 has been shown to have a favorable safety profile in animal studies (Li et al., 2018). However, one limitation of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact molecular targets of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 and its downstream effects.
Orientations Futures
For the study of N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 include further investigation of its mechanism of action and potential as a treatment for other diseases.
Méthodes De Synthèse
Compound 14 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method has been described in detail in a scientific paper by Li et al. (2018). In summary, the synthesis involves the reaction of 2-methoxybenzyl chloride with sodium cyanide to form the cyano N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide. This is followed by a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. Finally, the benzamide group is introduced through a palladium-catalyzed coupling reaction.
Applications De Recherche Scientifique
Compound 14 has been the subject of several scientific studies due to its potential anticancer activity. In a study by Li et al. (2018), N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 was shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. The study also demonstrated that N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 induced apoptosis, or programmed cell death, in cancer cells. Another study by Zhang et al. (2019) showed that N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide 14 had synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-17-9-5-3-6-13(17)15(12-19)21-18(24)14-7-2-4-8-16(14)23-11-10-20-22-23/h2-11,15H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLTWAMIBLHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)



![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)
